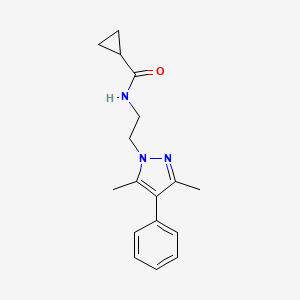

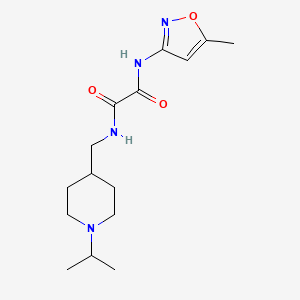

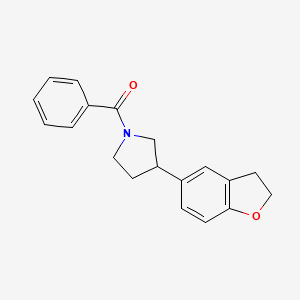

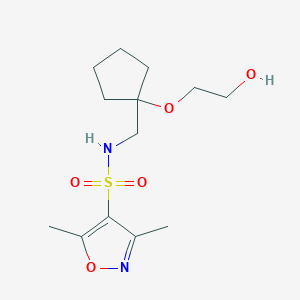

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The yield of the synthesis process can be as high as 84% .Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been analyzed through Hirshfeld surface analysis, including the evaluation of the different energy frameworks . This indicates that the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .Physical And Chemical Properties Analysis

Pyrazole derivatives have unique physical and chemical properties. For example, they are white or colorless solids that are highly soluble in water and other polar solvents . The IR spectrum shows peaks at 1698 (C=N str.) and 1569 (C=C str.) cm^-1 .科学的研究の応用

Synthesis and Chemical Properties

- The compound's synthesis involves reactions with thiourea and dimethylformamide, using an ANRORC rearrangement mechanism. This process was studied using HPLC/MS (Ledenyova et al., 2018).

- It is also synthesized through microwave-assisted techniques, showing the efficiency of this method in preparing pyrazolopyridine derivatives (El‐Borai et al., 2013).

Biological Activities and Applications

- Carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the compound, have shown potent cytotoxic properties against various cancer cell lines, indicating potential for anticancer drug development (Deady et al., 2003).

- Antioxidant activities have been observed in similar compounds, making them candidates for neuroprotective applications, particularly in conditions like Alzheimer's disease (Mohamed & El-Sayed, 2019).

- In the field of medicinal chemistry, some derivatives have shown inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating potential pharmaceutical applications (Saeed et al., 2015).

Anticancer and Antimicrobial Potential

- Novel pyrazolopyrimidines derivatives exhibited significant anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016).

- Pyrazole and isoxazole derivatives, structurally related to the compound, have shown antimicrobial activities against various bacterial and fungal strains, highlighting their potential in antimicrobial therapy (Biradar et al., 2009).

将来の方向性

The future directions in the research of pyrazole derivatives include the development of new synthetic techniques and the exploration of their biological activity. There is a great importance of heterocyclic ring containing drugs , and pyrazole derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs .

特性

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-12-16(14-6-4-3-5-7-14)13(2)20(19-12)11-10-18-17(21)15-8-9-15/h3-7,15H,8-11H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLWAEIVXZYPTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2CC2)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

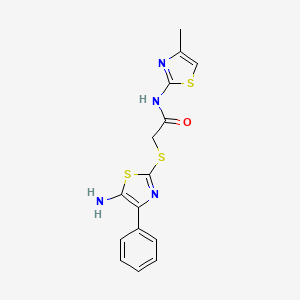

![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)

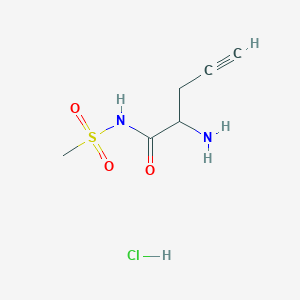

![2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2377343.png)